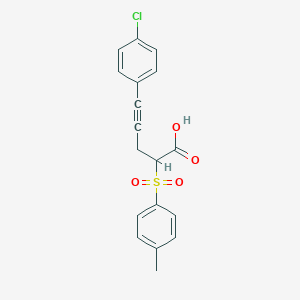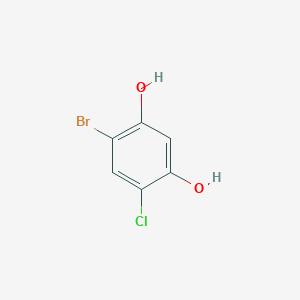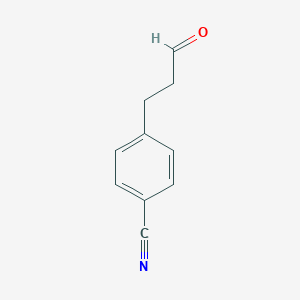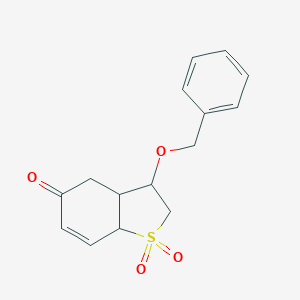![molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-77-6](/img/structure/B159928.png)
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Descripción general
Descripción
This compound is a chiral catalyst with the molecular formula C31H48F3O3P2RhS . It appears as a red to orange powder and is consistent with its structure as per 19F-NMR .
Molecular Structure Analysis
The molecular structure of this compound is consistent with its IUPAC name and SMILES string . The specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) .Chemical Reactions Analysis
This compound is used as a ligand in rhodium catalyzed asymmetric hydrogenation of 2-methylenesuccinamic acid . It also plays a role in cobalt-catalyzed asymmetric hydrogenation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 660.36 g/mol . It appears as a red to orange powder and has a specific optical rotation of +40° to +50° (20°C, 589 nm) (c=1 in methanol) .Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation
This compound is widely used in the asymmetric hydrogenation of olefins, ketones, and imines. It facilitates the production of chiral molecules with high enantioselectivity, which is crucial in the synthesis of pharmaceuticals and agrochemicals .
Reductive Amination
In the field of organic synthesis, this catalyst is employed for reductive amination processes. It helps in the conversion of carbonyl compounds to amines, an essential step in the manufacture of various amine-containing drugs .
Enantioselective Synthesis
The compound serves as an effective ligand for the enantioselective synthesis of β-amino alcohols and 1,2-diamines. These compounds are building blocks in the synthesis of biologically active molecules and natural products .
Pharmaceutical Research
In pharmaceutical research, it’s used for the synthesis of complex molecules that require specific stereochemistry. Its ability to induce chirality makes it invaluable for creating active pharmaceutical ingredients (APIs) with the desired optical purity .
Material Science
The compound finds applications in material science, particularly in the development of new materials with chiral properties. These materials can have unique optical and electronic characteristics important for advanced technologies .
Catalysis Research
Researchers utilize this compound to study new catalytic processes and improve existing ones. Its stability and efficiency make it a subject of interest in the exploration of sustainable and green chemistry methods .
Agrochemical Synthesis
It is also used in the synthesis of agrochemicals where chirality can affect the biological activity of the compound. This catalyst helps in creating enantiomerically pure pesticides and herbicides .
Flavor and Fragrance Industry
Lastly, this catalyst is applied in the flavor and fragrance industry for the synthesis of enantiomerically pure compounds, which can have different scents or flavors based on their chirality .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate, is to act as a chiral ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the compound forms a Duphos-Rhodium metal complex .
Mode of Action
The compound interacts with its targets by forming a metal complex with Rhodium . This complex is used as a catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a double bond or triple bond in a molecule that has the same group on each end of the bond, but with one of the groups being a better leaving group.
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of chiral molecules, which are molecules that have a non-superimposable mirror image. The downstream effects of this pathway include the production of chiral molecules with high yield and high enantioselectivity .
Result of Action
The result of the compound’s action is the production of chiral molecules via asymmetric hydrogenation . These chiral molecules are important in many areas of science, including pharmaceuticals, where they are often key components of drugs.
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPXBCKGQLCHDW-KYOOHHHUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1P([C@@H](CC1)CC)C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48F3O3P2RhS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
CAS RN |
136705-77-6 | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-phospholane;rhodium(1+);trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)








